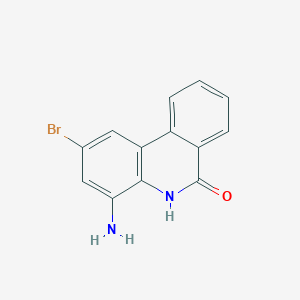
4-Amino-2-bromophenanthridin-6(5h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6(5H)-Phenanthridinone,4-amino-2-bromo- is a heterocyclic organic compound that belongs to the phenanthridinone family This compound is characterized by its unique structure, which includes a phenanthridinone core with an amino group at the 4-position and a bromine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6(5H)-Phenanthridinone,4-amino-2-bromo- typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of phenanthridinone followed by the introduction of an amino group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The amino group can be introduced through nucleophilic substitution reactions using reagents like ammonia or amines under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of 6(5H)-Phenanthridinone,4-amino-2-bromo- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
6(5H)-Phenanthridinone,4-amino-2-bromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in water.
Major Products Formed
Oxidation: Oxidized phenanthridinone derivatives.
Reduction: Reduced phenanthridinone derivatives.
Substitution: Substituted phenanthridinone derivatives with various functional groups.
Scientific Research Applications
6(5H)-Phenanthridinone,4-amino-2-bromo- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its role in cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 6(5H)-Phenanthridinone,4-amino-2-bromo- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation. The compound’s ability to interact with DNA and proteins also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
6(5H)-Phenanthridinone: Lacks the amino and bromo substituents, making it less versatile in chemical reactions.
4-Amino-2-bromophenanthridine: Similar structure but without the phenanthridinone core, resulting in different chemical properties.
2-Bromo-4-nitrophenanthridine: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
Uniqueness
6(5H)-Phenanthridinone,4-amino-2-bromo- is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Properties
CAS No. |
27353-52-2 |
|---|---|
Molecular Formula |
C13H9BrN2O |
Molecular Weight |
289.13 g/mol |
IUPAC Name |
4-amino-2-bromo-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H9BrN2O/c14-7-5-10-8-3-1-2-4-9(8)13(17)16-12(10)11(15)6-7/h1-6H,15H2,(H,16,17) |
InChI Key |
GFDICJSCQGZLKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=CC(=C3)Br)N)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


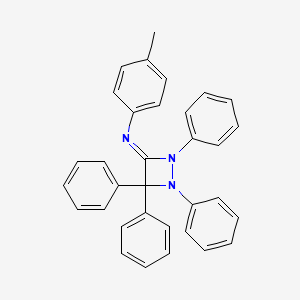

![4,6-Dichloro-2-(methylthio)-5-(([(3-toluidinocarbonyl)oxy]imino)methyl)pyrimidine](/img/structure/B14008778.png)

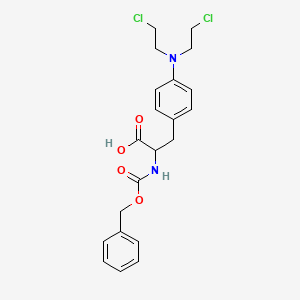
![1-[2,6-Bis[4-(trifluoromethyl)phenyl]pyridin-4-yl]-2-(dibutylamino)ethanol hydrochloride](/img/structure/B14008792.png)
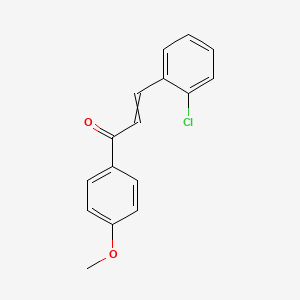
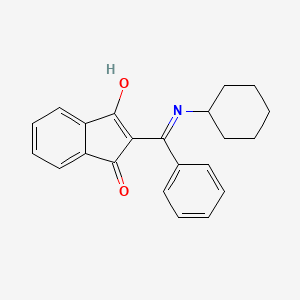
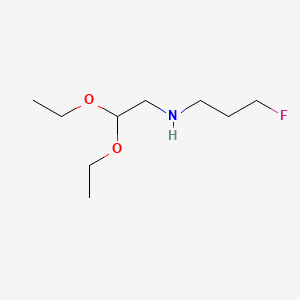
![[Bis(ethylsulfonyl)methyl]benzene](/img/structure/B14008801.png)
![n-[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]-9-ethyl-9h-carbazol-3-amine](/img/structure/B14008810.png)
![2-[(9-Bromo-9h-fluoren-9-yl)amino]-9h-fluoren-9-one](/img/structure/B14008817.png)
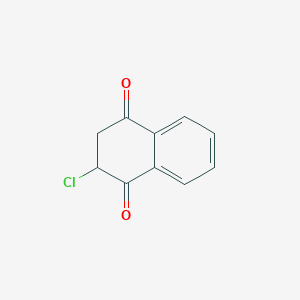
![Tetramethyl [1,1'-biphenyl]-2,2',6,6'-tetracarboxylate](/img/structure/B14008822.png)
